Potency: CPI-455 vs. Structural Analog CPI-4203 for KDM5A Inhibition
CPI-455 demonstrates a 25-fold greater potency for full-length KDM5A compared to its closest structural analog, CPI-4203, in direct enzymatic assays [1]. This significant difference in biochemical activity means CPI-455 achieves effective target inhibition at substantially lower concentrations, reducing the risk of off-target effects in cellular assays [2].
| Evidence Dimension | IC50 for full-length KDM5A enzymatic inhibition |
|---|---|
| Target Compound Data | IC50 = 10 nM |
| Comparator Or Baseline | CPI-4203: IC50 = 250 nM |
| Quantified Difference | 25-fold more potent (10 nM vs 250 nM) |
| Conditions | In vitro enzymatic assay; full-length KDM5A |
Why This Matters
Procuring the more potent CPI-455 minimizes the concentration required for target engagement in cell-based assays, directly reducing the likelihood of non-specific, concentration-dependent cytotoxicity or off-target activity.
- [1] Vinogradova M, Gehling VS, Gustafson A, et al. An inhibitor of KDM5 demethylases reduces survival of drug-tolerant cancer cells. Nat Chem Biol. 2016;12(7):531-538. doi:10.1038/nchembio.2085 View Source
- [2] CPI-4203, a selective inhibitor of KDM5 demethylases. Adooq Bioscience datasheet. IC50 value of 250 nM for KDM5A. View Source
